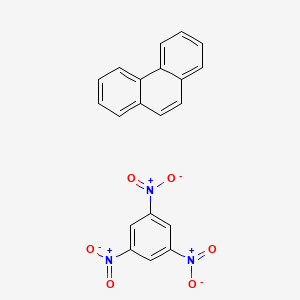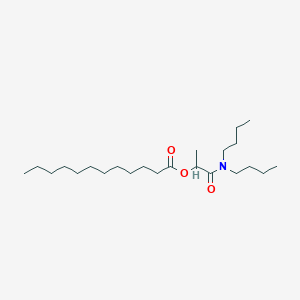
1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate is an organic compound with a complex structure, featuring a dibutylamino group, an oxopropan-2-yl group, and a dodecanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate typically involves the esterification of dodecanoic acid with 1-(dibutylamino)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibutylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dibutylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and influencing biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- 1-(Diethylamino)-1-oxopropan-2-yl dodecanoate
- 1-(Dipropylamino)-1-oxopropan-2-yl dodecanoate
- 1-(Dibutylamino)-1-oxopropan-2-yl decanoate
Comparison: 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Propiedades
Número CAS |
6288-31-9 |
|---|---|
Fórmula molecular |
C23H45NO3 |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
[1-(dibutylamino)-1-oxopropan-2-yl] dodecanoate |
InChI |
InChI=1S/C23H45NO3/c1-5-8-11-12-13-14-15-16-17-18-22(25)27-21(4)23(26)24(19-9-6-2)20-10-7-3/h21H,5-20H2,1-4H3 |
Clave InChI |
NPYDRNCLCMUULA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)C(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


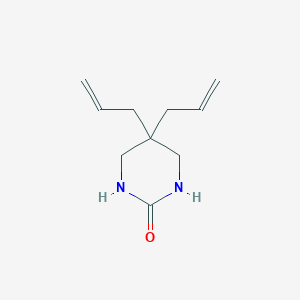
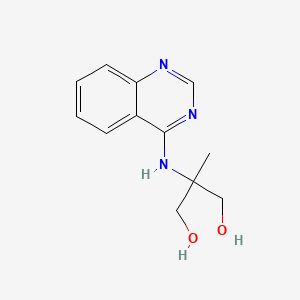
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
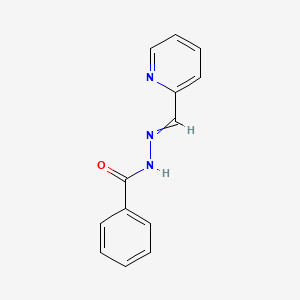
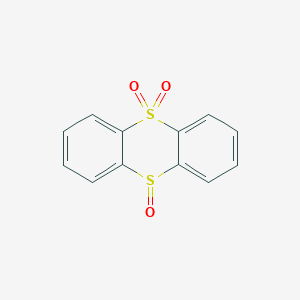
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

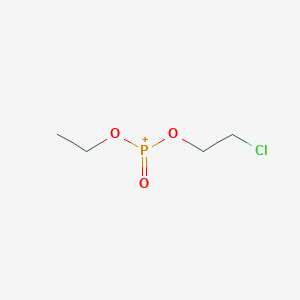
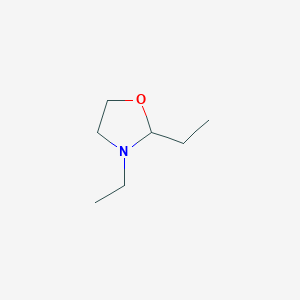
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
